molecular formula C11H13N3O4 B14839864 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide

Cat. No.: B14839864
M. Wt: 251.24 g/mol
InChI Key: UKWNKOKMTQMXAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide typically involves the following steps:

    Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through the reaction of picolinic acid with appropriate amines under dehydrating conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through etherification reactions, where cyclopropanol is reacted with the picolinamide derivative under basic conditions.

    Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or similar reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The cyclopropoxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-5-aminopicolinamide.

    Substitution: Formation of various alkoxy-substituted picolinamides.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and dimethylamino groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the nitro group at the 5-position, in particular, can influence its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C11H13N3O4/c1-13(2)11(15)8-5-10(18-7-3-4-7)9(6-12-8)14(16)17/h5-7H,3-4H2,1-2H3

InChI Key

UKWNKOKMTQMXAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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